Ancitabine, also known as Cyclocytidine or 2,2'-Anhydro-1-β-D-Arabinofuranosylcytosine, is a cytarabine congener prodrug. [] It acts as an antineoplastic agent, primarily investigated for its potential in treating leukemia. [] Ancitabine serves as a prodrug, converting into the active chemotherapeutic agent Cytarabine (1-β-D-arabinofuranosylcytosine) upon administration. [, ]
Ancitabine primarily undergoes hydrolysis, converting into Cytarabine. [, ] This conversion is chemically driven, not enzymatically, and demonstrates pH dependency. [, ] In vitro studies using rabbit blood and human blood components (red blood cells, plasma) revealed that Ancitabine's hydrolysis rate aligns with chemical hydrolysis rates observed in Tris buffers. [] This further confirms the chemical nature of the conversion process.
Ancitabine itself is inactive. Its mechanism of action relies on its conversion to Cytarabine. [] This conversion happens slowly, leading to a more prolonged and consistent therapeutic effect compared to direct Cytarabine administration. [, ] Once converted to its active form, Cytarabine exerts its anti-cancer effects through the following:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5